N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and altering the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide: This compound has similar chemical properties but differs in its biological activity due to the presence of a chlorine atom.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: This derivative has a methoxy group, which affects its photophysical properties and makes it useful in fluorescence studies.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has shown significant anticancer activity against various cancer cell lines.
This compound stands out due to its unique combination of a methylthio group and a phenoxyacetamide moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQZYODULTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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